3-(Benzyloxy)-5-chlorobenzaldehyde
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Overview
Description
“3-(Benzyloxy)-5-chlorobenzaldehyde” likely refers to a compound that contains a benzene ring with a benzyloxy (benzyl ether) group and a chloro group attached to it. The exact properties of this compound would depend on the positions of these groups on the benzene ring .
Synthesis Analysis
While specific synthesis methods for “3-(Benzyloxy)-5-chlorobenzaldehyde” are not available, similar compounds are often synthesized through reactions like Friedel-Crafts alkylation, electrophilic aromatic substitution, or through the use of organoboron reagents in Suzuki-Miyaura coupling .Molecular Structure Analysis
The molecular structure of “3-(Benzyloxy)-5-chlorobenzaldehyde” would consist of a benzene ring with a benzyloxy group and a chloro group attached to it. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack. Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Benzyloxy)-5-chlorobenzaldehyde” would depend on factors like its molecular structure and the nature of its functional groups. These properties could include its color, density, hardness, melting point, boiling point, and solubility .Scientific Research Applications
Application in Antimicrobial Research
- Scientific Field: Pharmaceutical and Medicinal Chemistry .
- Summary of Application: “3-(Benzyloxy)-5-chlorobenzaldehyde” is used in the synthesis of novel chalcone derivatives, which have wide applications in pharmaceutical and medicinal chemistry . These compounds were synthesized by coupling with aromatic substituted aldehyde .
- Methods of Application: The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra . The compounds were then screened for antimicrobial activity .
- Results or Outcomes: The synthesized compounds showed antimicrobial activity, but the document does not provide specific quantitative data or statistical analyses .
Application in Neurotrophic Research
- Scientific Field: Neurochemistry .
- Summary of Application: “3-(Benzyloxy)-5-chlorobenzaldehyde” is used in the synthesis of 1,2-bis(4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid . This compound was used in the first enantioselective total synthesis of a neurotrophic (-)-talaumidin .
- Methods of Application: The compound reacts with benzohydrazide to yield (E)-N′-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide .
- Results or Outcomes: The document does not provide specific quantitative data or statistical analyses for the results of this application .
Application in Oxidation and Reduction Reactions
- Scientific Field: Organic Chemistry .
- Summary of Application: “3-(Benzyloxy)-5-chlorobenzaldehyde” can be used in benzylic oxidations and reductions . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .
- Methods of Application: The compound can undergo S N 1, S N 2 and E1 reactions of benzylic halides, showing enhanced reactivity due to the adjacent aromatic ring .
- Results or Outcomes: The document does not provide specific quantitative data or statistical analyses for the results of this application .
Application in Boronic Acid Synthesis
- Scientific Field: Organic Chemistry .
- Summary of Application: “3-(Benzyloxy)-5-chlorobenzaldehyde” can be used in the synthesis of 3-benzyloxyphenylboronic acid .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the document .
- Results or Outcomes: The document does not provide specific quantitative data or statistical analyses for the results of this application .
Application in Cross-Electrophile Coupling/C–H Alkylation Reaction
- Scientific Field: Organic Chemistry .
- Summary of Application: “3-(Benzyloxy)-5-chlorobenzaldehyde” can be used in a Pd-catalyzed cascade cross-electrophile coupling and C–H alkylation reaction of 2-iodo-alkoxylarenes with alkyl chlorides .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the document .
- Results or Outcomes: The document does not provide specific quantitative data or statistical analyses for the results of this application .
Application in Synthesis of 3-(Benzyloxy)benzoic Acid
- Scientific Field: Organic Chemistry .
- Summary of Application: “3-(Benzyloxy)-5-chlorobenzaldehyde” can be used in the synthesis of 3-(Benzyloxy)benzoic acid .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the document .
- Results or Outcomes: The document does not provide specific quantitative data or statistical analyses for the results of this application .
Safety And Hazards
Future Directions
The future directions in the study and application of “3-(Benzyloxy)-5-chlorobenzaldehyde” would depend on ongoing research in the field. This could include the development of new synthesis methods, the exploration of new reactions involving the compound, or the investigation of its potential uses in various industries .
properties
IUPAC Name |
3-chloro-5-phenylmethoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-13-6-12(9-16)7-14(8-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUCMRZDZICWPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681827 |
Source
|
Record name | 3-(Benzyloxy)-5-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-5-chlorobenzaldehyde | |
CAS RN |
1228956-94-2 |
Source
|
Record name | 3-(Benzyloxy)-5-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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